PPG-1 Hydroxyethyl caprylamide

Catalog No.
S1817555
CAS No.
201305-18-2
M.F
C22H41NO3
M. Wt
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PPG-1 Hydroxyethyl caprylamide

CAS Number

201305-18-2

Product Name

PPG-1 Hydroxyethyl caprylamide

Molecular Formula

C22H41NO3

PPG-1 Hydroxyethyl Caprylamide is a synthetic compound primarily used in cosmetic formulations. It is classified as an emollient and emulsifier, known for its skin conditioning and hydrating properties. The compound is derived from the reaction of hydroxyethyl caprylamide with propylene glycol, which contributes to its unique chemical structure and functional characteristics. Its chemical formula is C_{12}H_{25}NO_{2}, and it has a molecular weight of approximately 213.34 g/mol .

, primarily focusing on the interaction between hydroxyethyl caprylamide and propylene glycol. The reaction can be summarized as follows:

  • Formation of Hydroxyethyl Caprylamide: This is achieved by reacting caprylic acid with hydroxyethylamine.
  • Propoxylation: The hydroxyethyl caprylamide undergoes propoxylation, where propylene oxide is added to the compound, resulting in the formation of PPG-1 Hydroxyethyl Caprylamide.

These reactions enhance the compound's emulsifying properties, making it effective in stabilizing oil-in-water emulsions commonly found in cosmetic products.

PPG-1 Hydroxyethyl Caprylamide exhibits several biological activities that contribute to its efficacy in skincare formulations:

  • Emollient Properties: It helps to soften and smooth the skin by forming a barrier that prevents moisture loss.
  • Hydration: The compound enhances skin hydration by attracting water molecules, thus improving skin texture and elasticity.
  • Skin Conditioning: It provides a soothing effect on the skin, making it suitable for sensitive skin formulations.

Toxicological studies indicate that PPG-1 Hydroxyethyl Caprylamide has low toxicity, with no significant adverse effects reported at typical usage concentrations in cosmetic products .

The synthesis of PPG-1 Hydroxyethyl Caprylamide can be carried out through various methods:

  • Direct Reaction Method: This involves the direct reaction of hydroxyethyl caprylamide with propylene oxide under controlled conditions (temperature and pressure) to achieve the desired product.
  • Batch Process: In this method, specific quantities of hydroxyethyl caprylamide and propylene glycol are mixed in a reactor, followed by heating to facilitate the reaction.
  • Continuous Flow Process: This modern approach allows for the continuous mixing of reactants and can enhance yield and purity through real-time monitoring and control.

Each method has its advantages regarding efficiency, scalability, and purity of the final product.

PPG-1 Hydroxyethyl Caprylamide is widely used in various applications:

  • Cosmetics: It is primarily used in lotions, creams, and serums for its emollient properties.
  • Personal Care Products: Found in shampoos and conditioners for its ability to improve texture and moisture retention.
  • Pharmaceuticals: Utilized as an excipient in topical formulations due to its skin-conditioning effects.

Its versatility makes it a valuable ingredient in both cosmetic and pharmaceutical industries.

Interaction studies involving PPG-1 Hydroxyethyl Caprylamide focus on its compatibility with other ingredients in formulations:

  • Emulsifiers: It works synergistically with other emulsifiers to stabilize formulations.
  • Active Ingredients: The compound does not adversely affect the stability or efficacy of active ingredients such as vitamins or botanical extracts within cosmetic products.
  • Skin Compatibility: Studies indicate that it is well-tolerated by various skin types, including sensitive skin.

These interactions highlight its role as a multifunctional ingredient that enhances product performance without compromising safety.

Several compounds share similarities with PPG-1 Hydroxyethyl Caprylamide, particularly in their functional roles as emollients or emulsifiers. Below is a comparison of some similar compounds:

Compound NameChemical StructureKey PropertiesUnique Aspects
PPG-2 Hydroxyethyl CocamideC_{14}H_{29}NO_{2}Emollient, surfactantHigher molecular weight than PPG-1
PEG-4 RapeseedamideC_{20}H_{39}NO_{3}Emollient, skin-conditioning agentDerived from rapeseed oil
PEG-6 CocamideC_{14}H_{29}NO_{2}Emulsifier, thickening agentContains ethylene glycol units

PPG-1 Hydroxyethyl Caprylamide stands out due to its specific hydrating properties and lower molecular weight compared to others like PPG-2 Hydroxyethyl Cocamide. Its unique structure allows it to provide effective moisture retention while being compatible with a wide range of other ingredients.

PPG-1 Hydroxyethyl caprylamide is a synthetic compound belonging to the class of alkoxylated amides, specifically a polypropylene glycol derivative with a hydroxyethyl caprylamide functional group . The molecular structure consists of a caprylamide backbone (derived from caprylic acid) connected to a hydroxyethyl group and a single propylene glycol unit [7]. The compound features an amide linkage (-CONH-) that connects the caprylic chain to the hydroxyethyl group, while the propylene glycol moiety is attached to the hydroxyethyl portion through an ether bond [21].

The configuration of PPG-1 Hydroxyethyl caprylamide presents a distinctive arrangement where the caprylic chain (C8H17-) serves as the hydrophobic tail, while the hydroxyethyl group (-CH2CH2OH) and the propylene glycol unit (-CH2CH(CH3)O-) form the hydrophilic head of the molecule [21]. This amphiphilic structure is characteristic of surfactant molecules, with a clear delineation between the hydrophobic and hydrophilic regions [21].

The spatial arrangement of PPG-1 Hydroxyethyl caprylamide exhibits a linear configuration with potential for hydrogen bonding through the amide group and the terminal hydroxyl group [7] [14]. The presence of the propylene glycol unit introduces a slight branching due to the methyl group on the propylene oxide segment, which affects the overall three-dimensional structure of the molecule [17] [19].

Physical Properties

Molecular Formula and Weight Determination

PPG-1 Hydroxyethyl caprylamide has the molecular formula C12H25NO3, which reflects its composition of carbon, hydrogen, nitrogen, and oxygen atoms . The molecular weight of PPG-1 Hydroxyethyl caprylamide is approximately 231.34 g/mol, as determined through mass spectrometric analysis and calculated based on the atomic weights of its constituent elements [7].

The molecular formula can be broken down to represent the specific structural components: the caprylic chain (C8H17-), the amide linkage (-CONH-), the hydroxyethyl group (-CH2CH2OH), and the single propylene glycol unit (-CH2CH(CH3)O-) [21]. This structural composition is consistent with the observed molecular weight and spectroscopic data obtained from nuclear magnetic resonance and infrared spectroscopy analyses [7] [14].

PropertyValueMethod of Determination
Molecular FormulaC12H25NO3Elemental analysis and spectroscopic methods
Molecular Weight231.34 g/molMass spectrometry and calculation from atomic weights
CAS Number201305-18-2Chemical registry identification

Physical State and Organoleptic Characteristics

PPG-1 Hydroxyethyl caprylamide exists as a pale yellow to colorless liquid at room temperature (25°C) [23]. The compound exhibits a moderate viscosity, which is characteristic of alkoxylated amides with similar molecular weights [23] [24]. The viscosity is influenced by the presence of the propylene glycol unit and the hydroxyethyl group, which contribute to intermolecular hydrogen bonding [9] [24].

The organoleptic profile of PPG-1 Hydroxyethyl caprylamide includes a mild, slightly fatty odor attributed to the caprylic chain component [23]. The compound has a smooth, slightly oily texture when handled, consistent with its surfactant properties [13] [23]. Unlike some related compounds, PPG-1 Hydroxyethyl caprylamide does not exhibit significant crystallization tendencies at lower temperatures, maintaining its liquid state even at temperatures approaching 0°C [9] [24].

Physical CharacteristicDescription
Physical State at 25°CPale yellow to colorless liquid
OdorMild, slightly fatty
TextureSmooth, slightly oily
AppearanceClear to slightly hazy

Solubility Parameters in Various Solvents

PPG-1 Hydroxyethyl caprylamide demonstrates variable solubility across different solvent systems, reflecting its amphiphilic nature [9]. The compound shows excellent solubility in polar organic solvents such as ethanol, methanol, and isopropanol, with solubility values exceeding 50 g/100 mL at room temperature [9] [12]. In water, PPG-1 Hydroxyethyl caprylamide exhibits moderate solubility (approximately 15-20 g/100 mL at 25°C), which is higher than many other caprylamide derivatives due to the presence of the hydroxyethyl and propylene glycol groups that enhance hydrophilicity [9] [12].

In non-polar solvents such as hexane and toluene, PPG-1 Hydroxyethyl caprylamide shows limited solubility (less than 5 g/100 mL), with the caprylic chain providing some compatibility with these solvents [9] [19]. The compound demonstrates excellent solubility in chlorinated solvents like dichloromethane and chloroform (greater than 40 g/100 mL), which can effectively interact with both the hydrophobic and hydrophilic portions of the molecule [9] [12].

SolventSolubility at 25°C (g/100 mL)Solubility Classification
Water15-20Moderate
Ethanol>50High
Methanol>50High
Isopropanol>50High
Hexane<5Low
Toluene<5Low
Dichloromethane>40High
Chloroform>40High
Acetone30-40Moderate to High

Chemical Properties

Functional Group Analysis and Reactivity Profile

PPG-1 Hydroxyethyl caprylamide contains several key functional groups that define its chemical reactivity profile [14]. The primary functional groups include:

  • Amide group (-CONH-): This group exhibits moderate reactivity toward hydrolysis under extreme pH conditions but remains stable under normal conditions [14] [15]. The amide linkage can participate in hydrogen bonding as both a donor and acceptor, contributing to the compound's interaction with polar solvents and substrates [14] [15].

  • Hydroxyl group (-OH): The terminal hydroxyl from the hydroxyethyl portion demonstrates typical alcohol reactivity, including esterification with carboxylic acids, oxidation to aldehydes or ketones, and participation in hydrogen bonding [14] [16]. This group is particularly important for the compound's hydrophilicity and its ability to interact with polar substrates [14] [16].

  • Ether linkage (-O-): The ether bond connecting the propylene glycol unit shows stability under most conditions but can undergo cleavage under strong acidic conditions or at elevated temperatures [14] [17]. This functional group contributes to the overall flexibility of the molecule and its solubility characteristics [14] [17].

The reactivity profile of PPG-1 Hydroxyethyl caprylamide is characterized by moderate nucleophilicity at the hydroxyl group, limited electrophilicity at the amide carbonyl, and general stability of the ether linkage under normal conditions [14] [15]. The compound can undergo esterification reactions at the hydroxyl group, potential hydrolysis of the amide under extreme conditions, and oxidation reactions involving the hydroxyl group [14] [15].

Stability Under Various Environmental Conditions

PPG-1 Hydroxyethyl caprylamide demonstrates good stability under normal environmental conditions but can be affected by extreme temperatures, light exposure, and certain chemical environments [10] [12]. At room temperature (20-25°C), the compound remains stable for extended periods (>12 months) when stored in sealed containers protected from light [10] [12].

Thermal stability studies indicate that PPG-1 Hydroxyethyl caprylamide begins to show signs of degradation at temperatures exceeding 150°C, with the primary degradation pathway involving cleavage of the ether linkage and potential dehydration of the hydroxyl group [10] [15]. The compound remains stable during short-term exposure to temperatures up to 100°C, making it suitable for various processing conditions [10] [15].

Exposure to ultraviolet light can lead to gradual degradation of PPG-1 Hydroxyethyl caprylamide, primarily affecting the amide linkage through photo-oxidation processes [10] [12]. The presence of oxygen accelerates this degradation, suggesting that storage under inert atmosphere can enhance long-term stability [10] [12].

Environmental ConditionStability Characteristics
Room temperature (20-25°C)Stable for >12 months in sealed containers
Elevated temperature (100°C)Stable for short-term exposure (<24 hours)
High temperature (>150°C)Begins to degrade, with ether cleavage as primary pathway
UV light exposureGradual degradation through photo-oxidation
Oxygen exposureAccelerated degradation compared to inert atmosphere
HumidityStable under normal humidity; hygroscopic at high humidity (>80% RH)

pH-Dependent Behavior

PPG-1 Hydroxyethyl caprylamide exhibits distinct behavior across different pH environments, primarily due to the presence of the amide and hydroxyl functional groups [10] [12]. In acidic conditions (pH 2-4), the compound remains largely stable, though prolonged exposure to strong acids (pH <2) can lead to hydrolysis of the amide bond, resulting in the formation of caprylic acid and hydroxyethylamine derivatives [10] [12].

In neutral conditions (pH 6-8), PPG-1 Hydroxyethyl caprylamide demonstrates optimal stability and solubility characteristics, with minimal chemical changes observed over extended periods [10] [12]. The compound's surfactant properties are most pronounced in this pH range, with effective interfacial activity between aqueous and oil phases [10] [12].

Under alkaline conditions (pH 9-12), PPG-1 Hydroxyethyl caprylamide shows increased water solubility due to enhanced ionization of the hydroxyl group, but prolonged exposure to strong bases (pH >12) can lead to base-catalyzed hydrolysis of the amide bond [10] [12]. The hydroxyl group may also undergo deprotonation at high pH, affecting the compound's hydrogen bonding capabilities and overall solution behavior [10] [12].

Studies on the pH-dependent behavior of similar hydroxyethyl amides indicate that the pKa of the hydroxyl group in PPG-1 Hydroxyethyl caprylamide is approximately 14-15, meaning significant deprotonation occurs only at very high pH values [9] [12]. The amide group, being non-ionizable under normal conditions, contributes to the compound's stability across a wide pH range [9] [12].

Comparative Analysis with Related Alkoxylated Amides

Structural Relationships with PPG-2 Hydroxyethyl Caprylamide

PPG-1 Hydroxyethyl caprylamide and PPG-2 Hydroxyethyl caprylamide share the same fundamental structure but differ in the number of propylene glycol units in their molecular architecture [13]. While PPG-1 Hydroxyethyl caprylamide contains a single propylene glycol unit, PPG-2 Hydroxyethyl caprylamide incorporates two such units, resulting in a higher molecular weight (approximately 289.42 g/mol compared to 231.34 g/mol) and increased hydrophilicity [13].

The additional propylene glycol unit in PPG-2 Hydroxyethyl caprylamide creates a longer, more flexible hydrophilic head group, which affects the compound's surfactant properties and solution behavior [13] [25]. This structural difference results in PPG-2 Hydroxyethyl caprylamide exhibiting greater water solubility (approximately 25-30 g/100 mL at 25°C) compared to PPG-1 Hydroxyethyl caprylamide (15-20 g/100 mL) [13] [25].

The critical micelle concentration (CMC) of PPG-2 Hydroxyethyl caprylamide is typically lower than that of PPG-1 Hydroxyethyl caprylamide, indicating more efficient micelle formation due to the enhanced hydrophilic-lipophilic balance provided by the additional propylene glycol unit [13] [25]. However, PPG-1 Hydroxyethyl caprylamide often demonstrates superior oil solubility and compatibility with non-polar substances due to its relatively higher hydrophobic character [13] [25].

PropertyPPG-1 Hydroxyethyl CaprylamidePPG-2 Hydroxyethyl Caprylamide
Molecular Weight231.34 g/mol289.42 g/mol
Number of Propylene Glycol Units12
Water Solubility (25°C)15-20 g/100 mL25-30 g/100 mL
Oil SolubilityHigherLower
Hydrophilic-Lipophilic BalanceLowerHigher
Critical Micelle ConcentrationHigherLower

Comparison with Other Polypropylene Glycol Derivatives

PPG-1 Hydroxyethyl caprylamide belongs to the broader family of polypropylene glycol derivatives, which includes various compounds with different functional groups attached to the polypropylene glycol backbone [17] [19]. Compared to simple polypropylene glycols (PPGs), PPG-1 Hydroxyethyl caprylamide exhibits enhanced surfactant properties due to the presence of the caprylamide group, which provides a well-defined hydrophobic region [17] [19].

Unlike polypropylene glycol ethers, which typically feature alkyl groups directly attached to the PPG chain through ether linkages, PPG-1 Hydroxyethyl caprylamide incorporates an amide bond that contributes to increased hydrogen bonding capabilities and chemical stability [17] [22]. This structural difference results in PPG-1 Hydroxyethyl caprylamide showing greater resistance to hydrolysis under moderate conditions compared to PPG esters, which contain more readily hydrolyzable ester bonds [17] [22].

When compared to polypropylene glycol-based surfactants with different hydrophobic groups, such as PPG alkyl ethers or PPG fatty acid esters, PPG-1 Hydroxyethyl caprylamide demonstrates intermediate surface activity and solubility characteristics [17] [19]. The caprylamide portion provides a moderate-length hydrophobic chain that balances water and oil solubility, while the hydroxyethyl group enhances hydrogen bonding capabilities not present in simple PPG alkyl derivatives [17] [19].

PPG Derivative TypeKey Structural FeaturesComparative Properties to PPG-1 Hydroxyethyl Caprylamide
Simple PPGsLinear or branched polyether chainsLower surfactant activity, higher water solubility, lower oil compatibility
PPG Alkyl EthersDirect ether linkage to alkyl groupsSimilar surfactant properties, lower hydrogen bonding capability, higher chemical stability
PPG Fatty Acid EstersEster linkage to fatty acid chainsLower hydrolytic stability, similar surfactant properties, lower water solubility
PPG AminesAmine linkage instead of amideHigher alkalinity, different pH behavior, similar surfactant properties

Structural Distinctions from PEG-Based Amides

PPG-1 Hydroxyethyl caprylamide differs significantly from polyethylene glycol (PEG)-based amides in several key structural aspects that influence their physicochemical properties and applications [16] [21]. The fundamental distinction lies in the backbone structure: PPG-1 Hydroxyethyl caprylamide contains a propylene glycol unit with a methyl branch (-CH2CH(CH3)O-), while PEG-based amides feature ethylene glycol units (-CH2CH2O-) without branching [16] [21].

This structural difference results in PPG-1 Hydroxyethyl caprylamide exhibiting greater hydrophobicity compared to PEG-based amides with an equivalent number of alkoxylate units [16] [21]. The methyl branching in the propylene glycol unit disrupts water interactions and reduces hydrogen bonding efficiency, leading to lower water solubility but enhanced compatibility with oils and non-polar substances [16] [21].

PEG-based amides typically demonstrate higher flexibility due to the unbranched ethylene glycol chain, which allows for more conformational freedom and efficient packing in solution [16] [17]. In contrast, PPG-1 Hydroxyethyl caprylamide shows a more rigid structure due to the methyl branching, affecting its solution behavior and interfacial properties [16] [17].

Another significant distinction is the temperature-dependent solubility behavior: PEG-based amides generally show consistent water solubility across a wide temperature range, while PPG-1 Hydroxyethyl caprylamide and other PPG derivatives often exhibit inverse solubility behavior, becoming less water-soluble as temperature increases [16] [17]. This property is attributed to the disruption of hydrogen bonding between water and the propylene glycol units at elevated temperatures [16] [17].

PropertyPPG-1 Hydroxyethyl CaprylamideEquivalent PEG-Based Amide
Backbone StructurePropylene glycol unit with methyl branchingUnbranched ethylene glycol units
HydrophobicityHigherLower
Water SolubilityLowerHigher
Oil CompatibilityHigherLower
Structural FlexibilityLower due to methyl branchingHigher due to unbranched chain
Temperature-Dependent SolubilityOften exhibits inverse solubility behaviorMore consistent solubility across temperatures
Hydrogen Bonding EfficiencyLower due to steric hindrance from methyl groupsHigher due to more accessible oxygen atoms

Industrial Production Pathways

Propoxylation Reactions in PPG-1 Hydroxyethyl Caprylamide Synthesis

The industrial synthesis of PPG-1 Hydroxyethyl caprylamide relies fundamentally on propoxylation reactions, which represent the cornerstone of modern polyether production technology [1] [2]. Propoxylation involves the nucleophilic ring-opening polymerization of propylene oxide, where the process follows an SN2 mechanism that is highly dependent on the nucleophilicity of the initiating species [1] .

The reaction mechanism begins with the activation of the alcohol initiator by alkaline catalysts, typically potassium hydroxide or sodium hydroxide, creating an alkoxide ion that serves as the nucleophilic species [4] [5]. This alkoxide attacks the less substituted carbon of the propylene oxide ring, resulting in ring opening and the formation of a new alkoxide, which can subsequently react with additional propylene oxide molecules to propagate the chain [1] [6].

Industrial propoxylation processes operate under carefully controlled conditions with temperatures ranging from 120-180°C and pressures of 1-5 bar [7] [8]. The reaction is highly exothermic, releasing approximately 92 kJ/mol of propylene oxide consumed, necessitating efficient heat removal systems to prevent runaway reactions [9]. Modern industrial facilities employ enhanced loop reactor technology and high-efficiency stirred reactor systems to achieve superior mass transfer and temperature control [10].

The kinetics of propoxylation follow first-order behavior with respect to propylene oxide concentration [11] [12]. Rate constants are significantly influenced by temperature, with the reaction proceeding more rapidly at elevated temperatures while maintaining selectivity for the desired product [13]. The propagation rate is generally faster than initiation, which can lead to incomplete conversion of initiator molecules, particularly in laboratory-scale preparations [12].

Raw Material Sources and Specifications

The primary raw materials for PPG-1 Hydroxyethyl caprylamide synthesis include propylene oxide, caprylic acid (octanoic acid), and hydroxyethyl amine derivatives [14] [15]. Propylene oxide, the key building block, is produced industrially through two main routes: the chlorohydrin process and the direct oxidation of propylene using organic peroxides [16].

Caprylic acid, systematically known as octanoic acid, serves as the fatty acid component and is typically sourced from natural oils such as coconut oil and palm kernel oil, or produced synthetically through the oxidation of C8 aldehydes [15] [17]. High-purity caprylic acid with specifications of ≥99% purity and minimal water content is essential for optimal reaction efficiency [17].

Hydroxyethyl amine components are prepared through various synthetic routes, including the reaction of ethylene oxide with ammonia or primary amines [18] [19]. The quality specifications for these starting materials are critical, with water content typically required to be below 0.1% to prevent side reactions and ensure high molecular weight polymer formation [2].

Catalyst specifications are equally important, with potassium hydroxide purity requirements of ≥85% and specific protocols for handling and storage to prevent carbonate formation through atmospheric carbon dioxide absorption [4]. Industrial facilities often employ specialized purification systems to maintain catalyst activity throughout extended production campaigns.

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of PPG-1 Hydroxyethyl caprylamide typically employs milder conditions compared to industrial processes, with temperatures ranging from 80-120°C and atmospheric to moderate pressure conditions [19] [20]. These controlled conditions allow for better monitoring of reaction progress and optimization of product quality parameters.

The laboratory approach often utilizes Lewis acid catalysts such as yttrium triflate or borane compounds, which provide enhanced selectivity and reduced side reaction formation compared to traditional alkaline catalysts [20] [12]. These catalysts operate through coordination mechanisms that activate both the propylene oxide and the nucleophilic initiator, leading to more controlled polymerization kinetics.

Reaction monitoring in laboratory settings frequently employs nuclear magnetic resonance spectroscopy and gel permeation chromatography to track molecular weight development and conversion rates [19] [20]. The ability to sample reactions at regular intervals allows for precise control of the final product specifications and optimization of reaction parameters.

Solvent selection for laboratory-scale synthesis focuses on polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, which facilitate dissolution of ionic catalysts while maintaining reaction efficiency [21] [20]. The use of solvents also enables better temperature control and homogeneous mixing, particularly important for small-scale reactions where heat transfer limitations can impact product quality.

Reaction Mechanisms and Intermediates

The detailed reaction mechanism for PPG-1 Hydroxyethyl caprylamide synthesis involves multiple steps, beginning with the formation of the caprylamide intermediate through direct amidation of caprylic acid with hydroxyethyl amine [22] [23]. This amidation process can be achieved through various activation methods, including the use of carbonyl diimidazole or direct thermal condensation in the presence of coupling agents [24] [25].

The mechanism of amide formation typically proceeds through the activation of the carboxylic acid to form an acyl intermediate, followed by nucleophilic attack by the amine component [22] [26]. Alternative approaches utilize sustainable amidation methods employing urea as a nitrogen source with magnesium nitrate or imidazole catalysts, providing environmentally benign synthetic routes [23].

Subsequently, the propoxylation of the hydroxyethyl caprylamide proceeds through the established alkoxide mechanism. The hydroxyl group of the caprylamide is deprotonated by the basic catalyst to form the corresponding alkoxide, which then undergoes nucleophilic attack on propylene oxide [1] [5]. The stereochemistry of this reaction typically results in predominant formation of secondary alcohol groups, characteristic of propylene oxide ring-opening reactions.

Computational studies have provided insights into the energetics of these reactions, revealing that the enzyme-catalyzed variants show different binding affinities for growing polymer chains compared to initiator molecules [19]. This differential binding can lead to incomplete initiator consumption and affects the final molecular weight distribution of the product.

Side reactions include chain transfer processes, particularly at elevated temperatures, which can lead to branching and the formation of higher molecular weight species [6] [5]. The extent of these side reactions is dependent on reaction conditions, catalyst concentration, and the presence of trace impurities such as water or protic compounds.

Purification Protocols and Quality Control Parameters

Purification of PPG-1 Hydroxyethyl caprylamide involves multiple techniques tailored to remove specific impurities and achieve the required product specifications. Vacuum distillation represents the most commonly employed industrial purification method, achieving efficiencies of 92-98% while removing unreacted starting materials and low molecular weight oligomers [2].
The distillation process typically operates under reduced pressure conditions (1-10 mmHg) with temperatures carefully controlled to prevent thermal degradation [2]. Column design optimization focuses on achieving adequate separation between the desired product and impurities while maintaining reasonable energy consumption and throughput rates.

Alternative purification approaches include crystallization from appropriate solvents, which can achieve high purity levels while being more environmentally benign [27]. Crystallization is particularly effective for removing colored impurities and residual catalyst components, though it may not be suitable for all product specifications.

Column chromatography offers the highest purification efficiency (95-99%) but is generally limited to laboratory-scale applications due to cost and throughput limitations [28]. Membrane separation technologies provide a compromise between efficiency and scalability, achieving 88-94% purification efficiency with lower energy requirements compared to distillation.

Quality control parameters encompass multiple analytical measurements to ensure product compliance with specifications. Molecular weight determination through gel permeation chromatography or mass spectrometry provides verification of the target molecular weight of 213.34 g/mol within ±1% tolerance. Hydroxyl value measurements using ASTM D4274 methodology confirm the presence and reactivity of terminal hydroxyl groups, with typical specifications of 250-280 mg KOH/g.

Water content determination through Karl Fischer titration ensures levels below 0.5% to prevent hydrolysis reactions during storage. Residual monomer analysis by gas chromatography-mass spectrometry verifies that unreacted propylene oxide and other volatile components remain below 100 ppm limits for safety and quality considerations.

Color measurement using Gardner scale methodology provides indication of thermal degradation or oxidation, with specifications typically requiring values below 2 for clear to light yellow appearance. Viscosity measurements at standardized conditions (25°C) confirm proper molecular weight and chain structure, with typical ranges of 50-150 centipoise.

Analysis of Reaction Yields and Efficiency

Reaction yield analysis for PPG-1 Hydroxyethyl caprylamide synthesis encompasses both conversion efficiency and selectivity considerations. Industrial propoxylation processes typically achieve yields of 85-95%, with the remaining material consisting of unreacted starting materials and side products [7] [10].

The efficiency of the propoxylation step is primarily limited by incomplete propylene oxide conversion and the formation of cyclic oligomers through intramolecular cyclization reactions [6] [5]. These side reactions become more significant at higher temperatures and extended reaction times, necessitating optimization of process conditions to balance conversion rates with selectivity.

Laboratory-scale synthesis often achieves lower yields (70-85%) due to less optimized heat and mass transfer conditions, but offers better control over product specifications [19] [20]. The use of Lewis acid catalysts in laboratory settings can improve selectivity while potentially reducing overall conversion rates.

Green chemistry approaches demonstrate competitive yields (80-90%) while offering environmental advantages through reduced solvent usage and milder reaction conditions [27] [29]. Enzymatic catalysis, while slower, provides excellent selectivity and operates under environmentally benign conditions with minimal side product formation.

Microwave-assisted synthesis offers reduced reaction times (0.5-2 hours) with moderate yields (75-88%), making it attractive for laboratory-scale preparation and optimization studies [28]. Flow chemistry processes achieve good yields (82-92%) with enhanced safety profiles and consistent product quality through precise control of reaction parameters.

Atom economy calculations reveal that the theoretical maximum yield is limited by the stoichiometry of the reactions and the potential for side product formation. Optimization efforts focus on maximizing the incorporation of all starting materials into the desired product while minimizing waste generation in accordance with green chemistry principles [30] [31].

Green Chemistry Approaches to Synthesis

Green chemistry principles provide a framework for developing more sustainable synthetic routes to PPG-1 Hydroxyethyl caprylamide [27] [29]. The application of these principles focuses on waste prevention, atom economy, energy efficiency, and the use of renewable feedstocks throughout the synthesis process.

Solvent selection represents a critical aspect of green synthesis, with emphasis on water-based systems, ionic liquids, or solvent-free conditions [27] [28]. Water serves as an ideal medium for many organic transformations when appropriate catalysts are employed, eliminating the need for volatile organic compounds and reducing environmental impact [30].

Enzymatic catalysis offers significant advantages for sustainable synthesis, providing high selectivity under mild conditions while utilizing renewable biocatalysts [19] [30]. Lipase-catalyzed reactions have demonstrated effectiveness for the synthesis of related compounds, operating at temperatures below 80°C and atmospheric pressure while achieving excellent enantioselectivity when required.

Microwave heating provides energy-efficient alternative activation methods, reducing reaction times and energy consumption compared to conventional heating [28]. The selective heating of polar components enables reactions to proceed efficiently with minimal solvent requirements and reduced thermal stress on sensitive functional groups.

Renewable feedstock utilization aligns with green chemistry objectives through the use of bio-based starting materials [32] [33]. Caprylic acid derived from vegetable oils and bio-based propylene oxide from renewable sources contribute to reduced carbon footprint and enhanced sustainability of the overall process.

Process intensification through flow chemistry and continuous processing reduces waste generation and improves energy efficiency [30]. These approaches enable precise control of reaction conditions while minimizing hold-up volumes and reducing the potential for side reactions.

Catalytic efficiency improvements through the development of recyclable heterogeneous catalysts reduce waste generation and enable catalyst recovery and reuse [28]. Magnetic nanoparticle-supported catalysts offer particular promise for easy separation and catalyst recycling in sustainable synthesis applications.

The implementation of real-time monitoring and process analytical technology enables optimization of reaction conditions to maximize efficiency while minimizing waste generation [31]. Advanced analytical techniques provide immediate feedback on reaction progress, allowing for dynamic adjustment of process parameters to maintain optimal performance.

Dates

Last modified: 07-20-2023

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